N-(3-Cyanophenyl)-4-phenyl-benzamide
Description
N-(3-Cyanophenyl)-4-phenyl-benzamide is a benzamide derivative characterized by a central benzamide core substituted with a 3-cyanophenyl group at the amide nitrogen and a 4-phenyl group on the benzamide ring. Benzamides are widely studied for their biological activities, including enzyme inhibition and receptor modulation. For instance, Taranabant, a structurally related compound featuring a 3-cyanophenyl group, is a cannabinoid receptor antagonist used in obesity treatment . The cyano group in such compounds often enhances binding affinity to biological targets due to its electron-withdrawing nature, while the phenyl substituents contribute to hydrophobic interactions.
Properties
CAS No. |
5320-08-1 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O/c21-14-15-5-4-8-19(13-15)22-20(23)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,(H,22,23) |
InChI Key |
OYJKUFGBFGDLQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-Cyanophenyl)-4-phenyl-benzamide with key analogs, focusing on structural variations, physicochemical properties, and applications.
Taranabant (N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide)
- Structure: Contains a 3-cyanophenyl group and a propanamide backbone with trifluoromethylpyridine and chlorophenyl substituents.
- Molecular Weight : 515.95 g/mol.
- Key Features: The 3-cyanophenyl group enhances receptor binding, while the trifluoromethyl group improves metabolic stability.
- Application: Clinically used for obesity treatment via cannabinoid receptor antagonism .
- Comparison: Unlike this compound, Taranabant’s branched alkyl chain and pyridine moiety increase molecular complexity and specificity for central nervous system targets.
N-(3-Cyanophenyl)piperidine-4-carboxamide Hydrochloride
- Structure: Features a 3-cyanophenyl group attached to a piperidine-carboxamide scaffold.
- Molecular Weight: Not explicitly stated, but the hydrochloride salt suggests enhanced solubility.
- Application : Likely explored in drug discovery for its amine functionality, which aids in salt formation and bioavailability .
- Comparison: The piperidine ring contrasts with the 4-phenyl substitution in this compound, altering conformational flexibility and target interactions.
4-Methoxy-N-(3-methylphenyl)benzamide
- Structure : Substituted with methoxy (electron-donating) and methyl (hydrophobic) groups.
- Molecular Weight: 241.29 g/mol (C₁₅H₁₅NO₂).
- Key Features: Methoxy groups enhance solubility but reduce electrophilic reactivity compared to cyano substituents.
- Application : Used in material science and as a synthetic intermediate .
- Comparison: The absence of a cyano group limits its utility in applications requiring strong electron-withdrawing effects.
N-(3-CYANO-4-[(4-METHOXYPHENYL)SULFONYL]PHENYL)-4-FLUOROBENZENECARBOXAMIDE
- Structure: Combines cyano, sulfonyl, and fluoro substituents.
- Molecular Weight : 410.42 g/mol (C₂₁H₁₅FN₂O₄S).
- Key Features : The sulfonyl group enhances polarity and hydrogen-bonding capacity, while fluorine improves metabolic stability.
- Application : Likely investigated in medicinal chemistry for kinase inhibition or anti-inflammatory activity .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Q & A
Q. Basic Quality Control
Q. Advanced Impurity Profiling :
- LC-MS/MS : Identify trace impurities (e.g., unreacted acyl chloride or hydrolyzed intermediates) .
- DSC/TGA : Assess thermal stability to rule out polymorphic transitions affecting bioavailability .
How does the compound’s pharmacokinetic profile compare to structurally related drugs, and what in vivo models are suitable for testing?
Advanced Pharmacological Profiling
Compare with Taranabant (a 3-cyanophenyl-containing anti-obesity drug):
- LogP : Predicted ~3.5 (similar to Taranabant), suggesting moderate blood-brain barrier penetration .
- Metabolic stability : Use hepatic microsome assays to assess CYP450-mediated degradation.
Q. In Vivo Models :
- Rodent xenografts : Evaluate antitumor efficacy (e.g., HT-29 colon cancer models) .
- PK/PD studies : Measure plasma half-life (t) and tissue distribution via LC-MS .
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